3-Benzoyl-2-methylindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1H-indol-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-15(13-9-5-6-10-14(13)17-11)16(18)12-7-3-2-4-8-12/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDXZIIVQXZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346931 | |
| Record name | 3-Benzoyl-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26211-73-4 | |
| Record name | 3-Benzoyl-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 3 Benzoyl 2 Methylindole
Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus
The indole ring is an electron-rich heterocyclic system, making it prone to electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack is typically the C-3 position, as the resulting cationic intermediate (a 3H-indolium cation) is more stable. bhu.ac.in However, in 3-benzoyl-2-methylindole, the C-3 position is already occupied.
The presence of the electron-withdrawing benzoyl group at C-3 deactivates the pyrrole (B145914) ring towards electrophilic attack. bhu.ac.in Conversely, the electron-donating methyl group at C-2 enhances the nucleophilicity of the indole ring. When the C-3 position is substituted, electrophilic substitution generally occurs at the C-2 position. However, if both C-2 and C-3 are occupied, the electrophile will attack the benzene (B151609) ring, typically at the C-6 position.
In strongly acidic conditions, 2-methylindoles undergo protonation at the C-3 position, which deactivates the pyrrole ring to further electrophilic attack. bhu.ac.in For instance, nitration of 2-methylindole (B41428) with benzoyl nitrate (B79036), a non-acidic nitrating agent, yields the 3-nitro derivative. bhu.ac.in However, under strongly acidic conditions using a mixture of nitric and sulfuric acids, nitration occurs at the C-5 position of the benzene ring. bhu.ac.in
Nucleophilic Reactions and N-Metallation of Indole Derivatives
While the indole C-3 position is susceptible to electrophilic attack, it can also undergo nucleophilic attack. ikm.org.my The N-H proton of the indole ring can be removed by strong bases, such as sodium hydride or n-butyl lithium, to form N-metallated indoles. bhu.ac.in These N-metallated species are nucleophilic and can react with electrophiles at either the nitrogen or the C-3 position. bhu.ac.in The regioselectivity of this reaction is influenced by the metal cation; ionic sodium and potassium salts tend to favor reaction at the nitrogen, while indolyl magnesium halides are typically alkylated and acylated at the C-3 position. bhu.ac.in
For indoles where the N-H proton is absent due to substitution, C-metallation can be achieved. N-substituents that can be easily removed later, such as phenylsulfonyl, can facilitate lithiation at the C-2 position. bhu.ac.in These 2-lithiated indoles can then react with various electrophiles to yield 2-substituted indoles. bhu.ac.in In the case of 3-acylindoles, Grignard reagents can add nucleophilically to afford substituted indolines. acs.org
Oxidative Reactions of this compound
The 2-methyl group of 3-substituted 2-methylindoles can be selectively oxidized. Autoxidation of 3-alkyl-2-methylindoles in carboxylic acids like acetic acid at reflux temperatures leads to the formation of 3-alkyl-2-formylindoles. oup.com Similarly, the oxidation of 3-benzoyl-1,2-dimethylindole with silver acetate (B1210297) has been shown to produce 2-acetoxymethyl-3-benzoyl-1-methylindole and 3-benzoyl-2-formyl-1-methylindole. oup.comoup.comresearchgate.net Selenium dioxide is another reagent capable of oxidizing the 2-methyl group to a carbaldehyde. researchgate.net
Table 1: Oxidation Products of 3-Benzoyl-1,2-dimethylindole with Silver Acetate oup.comoup.comresearchgate.net
| Starting Material | Reagent | Product(s) |
| 3-Benzoyl-1,2-dimethylindole | Silver Acetate | 2-Acetoxymethyl-3-benzoyl-1-methylindole, 3-Benzoyl-2-formyl-1-methylindole |
Oxidative dimerization is a known reaction for 2,3-dialkylindoles. cdnsciencepub.com This reaction is believed to proceed through a 3-hydroxyindolenine intermediate. cdnsciencepub.com The nature of the alkyl substituents can influence the outcome of the reaction, with some derivatives favoring the formation of monomeric oxidation products. cdnsciencepub.com For example, 2,3-dimethylindole (B146702) is oxidized by benzoyl nitrate to form 3-methylindole-2-carbaldehyde and can also lead to dimeric products. rsc.org Bivalent ligands derived from bis-indole structures have been shown to induce the dimerization of proteins. pku.edu.cnnih.gov Furthermore, the aerobic oxidative coupling of N-substituted indoles with arenes can be achieved using palladium catalysts. nih.gov
Oxidation at the 2-Methyl Group
Cycloaddition and Annulation Reactions Involving this compound
A significant reaction of this compound is its use in the synthesis of γ-carbolines. acs.orgfigshare.comfigshare.com This one-pot cycloaddition strategy involves treating 2-methyl-3-benzoylindoles with a strong base like lithium diisopropylamide (LDA). acs.orgfigshare.com The base abstracts a proton from the 2-methyl group, generating an organolithium intermediate. acs.orgfigshare.comfigshare.com This nucleophilic species then reacts with nitriles. The resulting adduct, a 4,5-dihydro-1H-pyrido[4,3-b]indol-1-ol, spontaneously dehydrates to yield the aromatic γ-carboline. acs.orgfigshare.com This method provides a novel approach for the annulation of a pyridine (B92270) ring onto the indole core under mild conditions. acs.orgfigshare.comfigshare.com Quantum chemical studies have suggested that the lithium atom is part of an eight-centered polycyclic transition state in this reaction. acs.orgfigshare.com
Reactions with Unsaturated Systems (e.g., Acetylenedicarboxylates, Unsaturated Aldehydes)
The reactivity of the this compound scaffold with unsaturated systems, such as acetylenedicarboxylates and unsaturated aldehydes, provides pathways to complex heterocyclic structures. These reactions leverage the nucleophilic character of the indole ring and the reactivity of the substituents.
Reactions with Acetylenedicarboxylates:
The reaction of indole derivatives with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a well-established method for synthesizing various adducts and expanded ring systems. rsc.org In the context of related indole systems, these reactions can proceed through cascade or domino pathways. For instance, the cascade reaction of thiopyrano[4,3-b]indole-3(5H)-thiones with dimethyl acetylenedicarboxylate has been studied, where the process can be modeled in stages. tandfonline.com Alkylation of the thione is followed by an attack by an amine, which can yield 3-benzoylindoles containing a thioamide group. tandfonline.com While not starting directly from this compound, this demonstrates the formation of such a moiety as an intermediate in reactions involving acetylenedicarboxylates. tandfonline.com
In another example, the reaction of certain N-substituted indoles with dimethyl acetylenedicarboxylate can lead to a 1,6-dipolar intermediate, which can be trapped by a solvent like ethanol. oup.com The reaction of 1,3-dimethylindole (B1617634) with DMAD in the presence of a Lewis acid (BF₃–Et₂O) can yield complex products like benzazepines, maleates, and fumarates. rsc.org
Reactions with Unsaturated Aldehydes:
The reaction of indoles with α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. Organocatalysis has enabled the enantioselective conjugate addition of heterocycles, including N-methylindole, to α,β-unsaturated aldehydes like crotonaldehyde. core.ac.uk This reaction proceeds through the formation of an iminium ion from the aldehyde and a chiral secondary amine catalyst, which activates the electrophile for attack by the nucleophilic indole. core.ac.uk
While direct examples starting with this compound are not prevalent, the general reactivity is well-understood. The synthesis of 2-substituted indoles can be achieved through the reaction of (2-aminobenzyl) triphenylphosphonium bromide with α,β-unsaturated aldehydes under microwave conditions. organic-chemistry.org Furthermore, N-acylated indoles can be synthesized from indoles and various α,β-unsaturated aldehydes using N-heterocyclic carbene (NHC) catalysis under oxidative conditions. rsc.org This method is compatible with a wide range of functional groups on both the indole and the aldehyde. rsc.org
The table below summarizes representative reactions of the indole core with unsaturated systems.
| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product Type | Ref. |
| Indole Derivatives | Dimethyl Acetylenedicarboxylate (DMAD) | Lewis Acid (e.g., BF₃–Et₂O) | Benzazepines, Maleates, Fumarates | rsc.org |
| N-Methylindole | α,β-Unsaturated Aldehydes | Chiral Imidazolidinone Salts (Organocatalyst) | Aldehyde products from conjugate addition | core.ac.uk |
| Indole | α,β-Unsaturated Aldehydes | N-Heterocyclic Carbene (NHC), DBU, MS 4 Å | N-Acylated Indoles | rsc.org |
Rearrangement Reactions and Interconversions
This compound and its derivatives can undergo various rearrangement and interconversion reactions to form other important heterocyclic scaffolds, most notably γ-carbolines.
Conversion to γ-Carbolines:
A significant interconversion of 3-acyl-2-methylindoles is their transformation into γ-carbolines (also known as 1H-pyrido[4,3-b]indoles). A one-pot cycloaddition strategy has been developed for this purpose. acs.org The reaction involves treating a 2-methyl-3-benzoylindole with a strong base, such as lithium diisopropylamide (LDA), which selectively deprotonates the 2-methyl group to generate a reactive organolithium intermediate. acs.org This intermediate then reacts with various nitriles. The resulting adduct, a 4,5-dihydro-1H-pyrido[4,3-b]indol-1-ol, undergoes spontaneous dehydration under the reaction conditions to afford the aromatic γ-carboline. acs.org This method provides a novel approach for the annulation of a pyridine ring onto an indole core under mild conditions. acs.org
Other Rearrangements:
While specific rearrangement studies on this compound are limited, related indole structures exhibit a propensity for rearrangement, suggesting potential pathways. Gold-catalyzed reactions of indoles with sulfenylated propargylic carboxylates can lead to rearrangement-addition products. nih.gov For instance, with 3-methylindole, a C2 functionalization occurs, which implies that if an initial C3 attack happens, a selective 1,2-migration of the functionalized allyl group follows. nih.gov In a different system, the oxidation of a related indole adduct leads to an enol sulfinyl functional group, which can spontaneously rearrange in chloroform (B151607) to yield 1,2-β-keto-α-oxy sulfide (B99878) derivatives, presumably through a pivaloyl migration. nih.gov
Acid-catalyzed and thermal rearrangements are also known for complex indole systems, such as N,N'-dimers of 2,3-diphenylindole, which can isomerize under acidic conditions or upon heating to yield different dimeric structures. cdnsciencepub.com These examples highlight the potential for skeletal rearrangements within the indole framework under various conditions.
The table below outlines key rearrangement and interconversion reactions involving the 3-acyl-2-methylindole core.
| Starting Material | Reagents/Conditions | Product | Reaction Type | Ref. |
| 2-Methyl-3-benzoylindoles | 1. Lithium Diisopropylamide (LDA)2. Nitrile (R-C≡N) | γ-Carbolines | Cycloaddition / Interconversion | acs.org |
| Indole derivatives with propargylic carboxylates | Gold Catalyst | Rearrangement-addition products | Rearrangement / 1,2-Migration | nih.gov |
| Dimeric Indole Structures | Heat or Acid | Isomeric Dimers | Thermal/Acid-catalyzed Rearrangement | cdnsciencepub.com |
Biological Activity and Mechanistic Insights of 3 Benzoyl 2 Methylindole and Its Analogs
Broad Spectrum of Biological Activities of Indole (B1671886) Derivatives
Indole derivatives are renowned for their wide-ranging biological and pharmacological activities. nih.govresearchgate.net Their structural resemblance to endogenous molecules, such as the amino acid tryptophan, allows them to interact with various receptors and enzymes, thereby influencing physiological processes. nih.govontosight.ai The indole scaffold is present in many significant synthetic drugs, highlighting its therapeutic potential. researchgate.net
The biological activities attributed to indole derivatives are extensive and include:
Antiviral researchgate.netresearchgate.net
Anti-inflammatory researchgate.netresearchgate.netrjptonline.org
Anticancer researchgate.netresearchgate.net
Antimicrobial researchgate.netresearchgate.netrjptonline.org
Antioxidant researchgate.net
Antitubercular researchgate.netrjptonline.org
Antidiabetic researchgate.netresearchgate.net
This diverse bioactivity has spurred considerable interest among researchers, leading to the synthesis and evaluation of a vast number of indole derivatives for various therapeutic applications. researchgate.net The versatility of the indole nucleus allows for the generation of libraries of compounds based on a single core structure, which can be screened against multiple targets to identify novel therapeutic agents. nih.gov
In Vitro and Ex Vivo Mechanistic Investigations of 3-Benzoyl-2-methylindole Derivatives
Certain analogs of this compound have been identified as potent inducers of a novel, non-apoptotic form of cell death known as methuosis. nih.govcbijournal.com This caspase-independent pathway is characterized by the massive accumulation of vacuoles derived from macropinosomes, which ultimately leads to cell detachment and rupture. nih.govresearchgate.net
A notable example is the chalcone-like compound, 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP), which has been shown to induce methuosis in glioblastoma (GBM) and other cancer cell lines. nih.govresearchgate.net Structure-activity relationship (SAR) studies led to the development of a 5-methoxy analog, MOMIPP, which exhibited enhanced potency. tandfonline.com These compounds have demonstrated efficacy in killing cancer cells that are resistant to traditional apoptosis-inducing chemotherapeutics. cbijournal.com The induction of methuosis by these indolyl-pyridinyl-propenone derivatives is thought to be mediated by alterations in macropinocytotic vesicular trafficking. cbijournal.com
While the focus for some analogs has been on methuosis, other indole derivatives have been shown to induce apoptosis. For instance, certain 3-formyl-2-phenylindoles act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death. cbijournal.com
| Compound Name/Acronym | Cell Line(s) | Observed Effect |
| MIPP (3-(2-methyl-1H indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) | U251 Glioblastoma, Breast, Colon, Pancreas | Induces methuosis nih.govcbijournal.com |
| MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) | U251 Glioblastoma | Induces methuosis with improved potency tandfonline.com |
| 3-Formyl-2-phenylindoles | Various Cancer Cells | Inhibit tubulin polymerization, leading to apoptosis cbijournal.com |
Analogs of this compound have been developed as antagonists of the prostaglandin (B15479496) D2 (PGD2) receptor, also known as the CRTH2 receptor. nih.govnih.govresearchgate.netresearchgate.netthegoodscentscompany.com PGD2 is a mediator involved in allergic inflammation, and its receptor is a target for therapeutic intervention in conditions like asthma and allergic rhinitis.
A series of N-benzoyl-2-methylindole-3-acetic acids were synthesized and evaluated for their ability to antagonize the PGD2 receptor. nih.gov These compounds demonstrated significant PGD2 receptor binding and were capable of blocking cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) formation in vitro. nih.gov Further optimization of this series led to the identification of potent and selective PGD2 receptor antagonists. researchgate.net For instance, specific antagonists from an indole series showed high affinity with Kᵢ values as low as 1.8 nM and were also potent in functional assays, inhibiting PGD2-induced cAMP production in platelet-rich plasma. researchgate.net
The indole scaffold is a key feature in many enzyme inhibitors.
Cyclooxygenase-1/2 (COX-1/2): The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933), which is 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, functions by inhibiting the production of prostaglandins (B1171923) through its action on cyclooxygenase enzymes. nih.gov
DNA Topoisomerase: While direct inhibition by this compound is not extensively documented, the indole nucleus is a component of compounds that target DNA topoisomerases. bindingdb.org These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to cell death, a mechanism exploited in cancer therapy. nih.gov
Protein Kinases: The broad family of protein kinases is another target for indole-based inhibitors. bindingdb.org The structural diversity of indole derivatives allows for the design of compounds that can selectively target specific kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
Histone Deacetylase (HDAC): Indole derivatives have been investigated as inhibitors of histone deacetylases (HDACs). google.comresearchgate.net HDACs play a critical role in gene expression regulation by modifying chromatin structure. nih.govgoogle.com Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer treatment. google.com Some indole-based compounds have been shown to be potent HDAC inhibitors with anti-inflammatory activity. researchgate.net There is also evidence of a functional coupling between HDACs and DNA topoisomerase II, suggesting a potential for dual-targeting agents. nih.govnih.gov
| Enzyme Target | Indole Derivative Class/Example | Biological Effect |
| Cyclooxygenase (COX) | Indomethacin | Anti-inflammatory |
| DNA Topoisomerase | General Indole Derivatives | Anticancer (potential) |
| Protein Kinases | General Indole Derivatives | Anticancer (potential) |
| Histone Deacetylase (HDAC) | Indole-3-ethylsulfamoylphenylacrylamides | Anti-inflammatory, Anticancer |
This compound and its derivatives have demonstrated notable antimicrobial properties. rjptonline.orgdergipark.org.trnih.gov In one study, this compound was evaluated for its activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be approximately 25 μg/mL for both bacteria, indicating its potential as an antimicrobial agent.
Other indole derivatives have also shown significant antimicrobial effects. For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have exhibited high activity against staphylococci, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.98 μg/mL. nih.gov The mechanism of antimicrobial action can vary, but for some derivatives, molecular docking studies suggest interactions with key bacterial enzymes like DNA gyrase. dergipark.org.tr The broad antimicrobial potential of indole-based compounds continues to be an active area of research, with studies exploring their efficacy against bacteria and fungi. dergipark.org.trresearchgate.net
| Compound/Derivative Class | Microorganism | MIC (μg/mL) |
| This compound | Staphylococcus aureus | ~25 |
| This compound | Escherichia coli | ~25 |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 nih.gov |
| 3-Substituted benzylidene indol-2-thione derivatives | MRSA | 125 dergipark.org.trresearchgate.net |
Modulatory Effects on Specific Biological Targets
Receptor Antagonism (e.g., Prostaglandin D2 Receptor)
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound and its derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies, which explore how chemical structure relates to biological effect, have been crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets.
Influence of Substituent Modifications on Biological Potency and Selectivity
The modification of substituents on both the indole and benzoyl rings of the this compound scaffold has profound effects on biological activity. Research has systematically explored these modifications to develop compounds with enhanced potency and selectivity for targets such as cyclooxygenase (COX) enzymes, G-protein coupled receptors (GPCRs), and viral proteases.
In the development of anti-inflammatory agents, derivatives of 3-methyl-2-phenyl-1-substituted-indoles have been investigated as analogs of indomethacin. tandfonline.com Studies revealed that the introduction of a methanesulfonyl (SO2Me) group at the para-position of the N-phenylhydrazine-derived portion of the indole scaffold generally led to more potent and selective inhibition of the COX-2 enzyme compared to analogs without this group. tandfonline.com For instance, compounds bearing the SO2Me moiety exhibited significantly higher COX-2 selectivity indices. tandfonline.com This highlights the importance of specific substituents in directing the interaction with the enzyme's active site. The size of the substituents also plays a role; larger compounds may be too bulky to fit into the narrower COX-1 active site, thus contributing to COX-2 selectivity. tandfonline.com
The following table summarizes the in vitro COX inhibition data for a series of 1-substituted-2-phenyl-3-methylindole derivatives.
| Compound | R | R' | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|---|---|
| 10a | H | Benzoyl | 7.78 | 7.02 | 1.11 |
| 10b | H | 4-Chlorobenzoyl | 42.36 | 8.58 | 4.94 |
| 10c | H | Benzyl (B1604629) | 29.51 | 26.54 | 1.11 |
| 10d | SO₂Me | Benzoyl | 8.83 | 7.93 | 1.11 |
| 10e | SO₂Me | 4-Chlorobenzoyl | 14.92 | 1.65 | 9.04 |
| 10f | SO₂Me | Benzyl | 42.36 | 1.65 | 25.67 |
| Indomethacin | Reference | 0.63 | 11.63 | 0.05 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. tandfonline.com
Similarly, for G-protein-coupled receptor 84 (GPR84) antagonists, the indole nucleus serves as a critical scaffold. acs.org The indole NH group is predicted to form a hydrogen bond with the backbone carbonyl of a leucine (B10760876) residue (Leu1003.32) in the receptor binding pocket. acs.org This interaction is supported by the finding that N-methylation of the indole (compound 13 ) abolishes activity. acs.org Furthermore, introducing an electron-withdrawing fluorine atom at the 5-position of the indole ring also results in decreased antagonist activity. acs.org
For a series of N-benzoyl-2-methylindole-3-acetic acids acting as prostaglandin D2 (PGD2) receptor antagonists, modifications on the N-benzoyl moiety were key. nih.gov A series of N-(p-alkoxy)benzoyl derivatives were synthesized, revealing that the nature of the alkoxy group influenced receptor binding and antagonist activity. nih.gov
In the context of antiviral agents, indole-containing compounds have been developed as inhibitors of the Flavivirus NS2B-NS3 protease. nih.gov SAR studies on indole-3-carboxamide derivatives showed that the linker length between the amide and a piperidine (B6355638) ring was optimal at one -CH₂- unit. nih.gov Substitutions at the 5- and 6-positions of the indole ring also significantly impacted inhibitory activity, with a pyrazole (B372694) ring at the 6-position showing comparable activity to other effective analogs. nih.gov
Conformational Analysis and Stereochemical Contributions to Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound derivatives are critical determinants of their biological activity. The interaction with a biological target often requires a specific, low-energy conformation of the ligand.
The rotation around the single bond connecting the indole C3-position and the benzoyl carbonyl group gives rise to different conformers. Studies using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) on 3-(2'-substituted)-benzoyl-2-methylindoles have shown that the s-trans conformer (Conformer A), where the indole ring and the benzoyl ring are on opposite sides of the C-C single bond, is preferentially present over the s-cis conformer (Conformer B). researchgate.netresearchgate.net This conformational preference can influence how the molecule fits into a receptor's binding site.
| Conformer | Dihedral Angle (Indole-C3-C=O-Benzene) | Relative Stability |
|---|---|---|
| A (s-trans) | ~180° | Preferred |
| B (s-cis) | ~0° | Less Favorable |
Conformational preference in 3-(2'-substituted)-benzoyl-2-methylindoles. researchgate.net
Furthermore, when bulky substituents are introduced at the 2'- and 6'-positions of the benzoyl ring in N-benzoylated 2-methylindoles, the rotation around the N-C(benzoyl) and C(benzoyl)-C1'(benzoyl) bonds can be severely restricted. acs.org This restricted rotation leads to a form of axial chirality known as atropisomerism, where different stereoisomers can be isolated. acs.org
The biological significance of such stereochemistry is profound. In studies of indomethacin analogs, where the stereochemistry around the N-benzoylated indole moiety was investigated, it was found that biological activity could be highly specific to a single atropisomer. researchgate.netacs.org For certain 2',6'-disubstituted derivatives, only the aR-isomer demonstrated specific inhibition of COX-1, while the other isomer was inactive against both COX-1 and COX-2. researchgate.netacs.org This demonstrates that the precise three-dimensional shape, dictated by stereochemistry, is essential for selective interaction with the enzyme. The stable and distinct conformations of these atropisomers present them as unique chemical entities to the biological target. acs.org
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Benzoyl-2-methylindole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical spectrum of this compound, the proton of the indole (B1671886) N-H group appears as a broad signal at a downfield chemical shift, often in the range of δ 10.3–10.5 ppm. The protons of the benzoyl group are also found in the downfield aromatic region. Specifically, the protons ortho to the carbonyl group can resonate at approximately δ 8.02–8.15 ppm. The methyl group at the 2-position of the indole ring typically shows a singlet at a much higher field. The chemical shifts of the protons on the indole and benzoyl rings are influenced by the electron-withdrawing nature of the benzoyl group and the electron-rich character of the indole nucleus. cdnsciencepub.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, characteristic signals include those for the carbonyl carbon of the benzoyl group, which appears significantly downfield. The carbon atoms of the indole and benzoyl rings have distinct chemical shifts, for instance, key carbons in a related N-methylated analog, 3-benzoyl-N-methylindole, show resonances at 144.4, 135.4, 129.8, and 127.0 ppm. scispace.com The methyl carbon at the C-2 position will appear at a much higher field. The specific chemical shifts provide a fingerprint of the carbon skeleton, confirming the substitution pattern. scispace.comacs.org
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Indole N-H | 10.3 - 10.5 |
| ¹H | Benzoyl (ortho to C=O) | 8.02 - 8.15 |
| ¹H | Aromatic (Indole & Benzoyl) | ~7.0 - 8.0 |
| ¹H | Methyl (at C-2) | ~2.3 - 2.5 |
| ¹³C | Carbonyl (C=O) | >180 |
| ¹³C | Aromatic & Indole Carbons | ~110 - 145 |
| ¹³C | Methyl (at C-2) | ~10 - 15 |
Table 1. Typical ¹H and ¹³C NMR chemical shift ranges for this compound. Note that exact values can vary with the solvent used. scispace.comoregonstate.edursc.orgmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The nominal mass of this compound (C₁₆H₁₃NO) is 235 u. spectrabase.com
Under electron ionization (EI), the molecule typically forms a molecular ion (M⁺˙) which can then undergo fragmentation. A common fragmentation pathway involves the cleavage of the bond between the benzoyl group and the indole ring. This can lead to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. Another significant fragment would correspond to the 2-methylindolyl portion of the molecule. For the related compound 3-benzoyl-1-methylindole, a prominent peak is observed at m/z 158, which corresponds to the N-methylated indole fragment after loss of the benzoyl group. The fragmentation pattern provides corroborating evidence for the proposed structure.
| m/z | Proposed Fragment | Significance |
| 235 | [M]⁺˙ (Molecular Ion) | Confirms molecular weight |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Indicates presence of the benzoyl group |
| Varies | [Indole fragment]⁺ | Confirms the indole core structure |
Table 2. Common fragments observed in the mass spectrum of this compound and related structures. unl.edunih.gov
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Interactions
UV/Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy molecular orbitals. The indole chromophore itself has characteristic absorptions, and the presence of the conjugated benzoyl group at the 3-position significantly influences these transitions. The extended π-system resulting from the conjugation of the benzoyl group with the indole ring leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole. These absorptions are typically due to π → π* transitions. The position and intensity of these bands can be sensitive to the solvent environment. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic absorption bands for this compound include:
N-H Stretch: A band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the indole ring. For 3-acetyl-2-methylindole, a related compound, this appears at 3082 cm⁻¹. cdnsciencepub.com
C=O Stretch: A strong absorption band typically in the range of 1630-1685 cm⁻¹ is a definitive indicator of the benzoyl ketone group. pg.edu.pl For 3-acetyl-2-methylindole, this is seen at 1605 cm⁻¹. cdnsciencepub.com Conjugation with the indole ring tends to lower the frequency of this absorption compared to a simple alkyl ketone.
C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. researchgate.net
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | Indole N-H | 3100 - 3500 |
| C=O Stretch | Benzoyl Ketone | 1630 - 1685 |
| Aromatic C-H Stretch | Indole & Benzene (B151609) Rings | > 3000 |
| Aliphatic C-H Stretch | Methyl Group | < 3000 |
| C=C Stretch | Aromatic Rings | 1400 - 1600 |
Table 3. Characteristic IR absorption frequencies for this compound. cdnsciencepub.compg.edu.plresearchgate.net
Advanced Spectroscopic Probes and Techniques
While NMR, MS, UV/Vis, and IR are standard techniques, more advanced methods can provide deeper insights into the electronic structure and properties of this compound and its derivatives.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR can be used to study radical intermediates formed during its chemical reactions or to investigate its interactions with radical species. For instance, studies on other indole derivatives have used EPR to observe the formation of nitroxide radicals upon oxidation or to detect radical adducts in the presence of spin traps. nih.govresearchgate.netmdpi.com This can be valuable in understanding reaction mechanisms and antioxidant or pro-oxidant activities. nih.govresearchgate.net
X-ray Absorption Fine Structure (XAFS): XAFS, which includes Near Edge X-ray Absorption Fine Structure (NEXAFS), is a synchrotron-based technique that provides information about the local geometric and electronic structure around a specific element. researchgate.net By tuning the X-ray energy to the absorption edge of an element (like carbon, nitrogen, or oxygen), one can probe the unoccupied electronic states. nih.gov For indole derivatives, NEXAFS has been used to study the electronic structure and orientation of molecules, particularly in the gas phase or when adsorbed on surfaces. researchgate.netrsc.orgarxiv.org This could be applied to this compound to get a detailed picture of its molecular orbitals.
Investigation of Solvent Interactions via Spectroscopic Methods
The spectroscopic properties of this compound, particularly its UV/Vis and fluorescence spectra, can be significantly influenced by the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. acs.org
Studies on related indole derivatives show that the polarity of the solvent plays a major role in these interactions. nih.gov For example, a change in solvent can alter the energy levels of the π and π* orbitals, leading to a shift in the wavelength of maximum absorption (λ_max) in the UV/Vis spectrum. Polar solvents may stabilize a more polar excited state to a greater extent than the ground state, often resulting in a red shift (bathochromic shift) of the absorption band. By systematically studying these shifts in a range of solvents with different polarities, it is possible to gain information about the change in dipole moment of the molecule upon electronic excitation. researchgate.net
Computational and Theoretical Investigations of 3 Benzoyl 2 Methylindole
Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of organic molecules. ijcsi.pro It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like 3-Benzoyl-2-methylindole. DFT calculations are used to determine optimized molecular geometries, electronic properties, and the energetics of reaction pathways. researchgate.netrsc.orgrsc.org
Electronic Structure: DFT studies provide detailed insights into the electronic landscape of a molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir For indole (B1671886) derivatives, these calculations help in understanding their behavior in chemical reactions and biological systems.
Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net MEP surfaces identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen, indicating a primary site for electrophilic interaction, and positive potential near the N-H proton. researchgate.net
Reaction Pathways: DFT is extensively used to model the mechanisms of chemical reactions involving indole scaffolds. acs.orgrsc.org By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energy barriers, which are crucial for predicting reaction feasibility and rates. rsc.org For instance, DFT studies on the alkylation of 2,3-disubstituted indoles have elucidated how different reaction conditions can favor either kinetic or thermodynamic products, explaining observed regioselectivity. acs.org Similarly, DFT calculations have been employed to confirm the mechanisms of tandem reactions used to synthesize complex 2,3-disubstituted indoles. researchgate.netrsc.org
| Property | Significance | Expected Finding for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Localized primarily on the electron-rich indole ring system. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Localized primarily on the electron-withdrawing benzoyl group. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | The gap would be influenced by the combination of the electron-donating indole and electron-withdrawing benzoyl moieties. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Most negative potential (red) on the carbonyl oxygen; positive potential (blue) on the N-H proton. researchgate.net |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein (a receptor). This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions. nih.gov While specific docking studies for this compound are not widely published, research on structurally similar aroylindoles provides significant insight into its potential biological targets and binding modes. tandfonline.comfrontiersin.org
Ligand-Target Interactions: Docking simulations place the ligand into the binding site of a target protein and score the different poses based on factors like steric complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic forces). Studies on N-benzoyl indole analogs of indomethacin (B1671933) have used docking to explore their binding within the active sites of cyclooxygenase (COX-1 and COX-2) enzymes. tandfonline.comtandfonline.com Similarly, C2-aroyl indoles have been studied as inhibitors of Indoleamine-2,3-dioxygenase (IDO1), with docking revealing key interactions with the heme group in the enzyme's active site. frontiersin.org Other benzoyl indole derivatives have been identified as modulators for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.net These studies collectively suggest that the this compound scaffold can fit into the binding pockets of various enzymes and receptors, where the benzoyl group often engages in crucial hydrogen bonding or pi-stacking interactions.
| Compound Class | Protein Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| N-Benzoyl-2-phenyl-3-methylindoles | COX-1/COX-2 | Hydrogen bonding involving the benzoyl carbonyl group and hydrophobic interactions within the active site channel. | tandfonline.comtandfonline.com |
| C2-Aroyl indoles | IDO1 | Coordination with the heme iron and interactions with residues like Ser167. | frontiersin.org |
| Benzoyl-2-methylindoles | PPARγ | Hydrogen bonding with key residues such as Ser289, His323, His449, and Tyr473 in the ligand-binding domain. | researchgate.net |
| 3-Substituted benzylidene indol-2-ones | DNA Gyrase | Hydrogen bonding between the indole NH and the receptor's glutamic acid residue (GLU216). | dergipark.org.tr |
Conformational Analysis and Investigation of Atropisomerism and Rotational Barriers
Conformational analysis of this compound focuses on the spatial arrangement of its atoms, particularly the rotation around the single bond connecting the indole C3 position to the carbonyl carbon of the benzoyl group. This rotation gives rise to different conformers.
Conformational Analysis: The two primary planar conformers are typically referred to as s-trans and s-cis, where the carbonyl oxygen is oriented away from or towards the C2-methyl group, respectively. Due to steric hindrance between the benzoyl group and the substituents on the indole ring, these conformers have different energies, and there is an energy barrier to their interconversion. Physicochemical studies on related 3-aroylindoles have shown that the position and nature of substituents can significantly affect the preferred conformation. researchgate.net
Atropisomerism and Rotational Barriers: Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond. wikipedia.org If the energy barrier to rotation is high enough (typically >20-22 kcal/mol), individual rotational isomers (atropisomers) can be isolated at room temperature. wikipedia.orgwuxibiology.com While unsubstituted this compound is unlikely to have a rotational barrier high enough for stable atropisomerism, introducing bulky substituents, especially at the ortho (2' and 6') positions of the benzoyl ring, could restrict rotation sufficiently to create stable atropisomers.
Theoretical calculations are essential for quantifying these rotational barriers. For example, in a study of N-(2'-iodo-6'-methylbenzoyl)-2-methylindole, a related N-benzoyl indole, the rotational barrier (ΔG‡) was calculated to be 109 kJ mol⁻¹ (approximately 26 kcal/mol), which is high enough to allow for the separation of atropisomers. acs.org Quantum mechanical torsion scans can be performed to map the potential energy surface as a function of the dihedral angle of the bond , revealing the energy of the conformers and the transition state for rotation. wuxibiology.com
| Class | Rotational Barrier (ΔG‡) | Half-life (t1/2) of Interconversion | Stability |
|---|---|---|---|
| Class 1 | < 20 kcal/mol (< 84 kJ/mol) | Seconds to minutes | Rapidly interconverting; behaves as a single compound. |
| Class 2 | 20–28 kcal/mol (84–117 kJ/mol) | Hours to months | Separable by techniques like chiral chromatography but may racemize over time. |
| Class 3 | > 28 kcal/mol (> 117 kJ/mol) | Years or longer | Configurationally stable; can be developed as single isomers. |
Data adapted from LaPlante et al. and other sources. nih.gov
Theoretical Studies on Protonation Sites and Basicity
The basicity of an indole derivative and the preferred site of protonation are governed by the electronic effects of its substituents. Theoretical studies are crucial for predicting these properties, which in turn influence the molecule's solubility, reactivity in acidic media, and interactions with biological targets.
For a typical indole, protonation is thermodynamically favored at the C3 position, as this preserves the aromaticity of the benzene (B151609) ring within the resulting 3H-indolium cation. pageplace.de However, in this compound, the C3 position is already substituted. The primary sites for protonation are therefore the indole nitrogen (N1) and the carbonyl oxygen of the benzoyl group.
Theoretical and experimental studies on related benzoylindoles have provided clear insights. researchgate.net The presence of an electron-withdrawing benzoyl group significantly alters the electronic distribution.
Protonation of the Carbonyl Oxygen: Studies on N-benzoylindoles show that protonation occurs preferentially on the carbonyl oxygen atom. researchgate.netcdnsciencepub.com The electron-withdrawing nature of the benzoyl group decreases the electron density on the indole nitrogen, making it less basic. Conversely, the carbonyl oxygen remains a primary Lewis base site. This is the most likely protonation site for this compound in strongly acidic media.
Computational methods like DFT and ab initio calculations can confirm these predictions by calculating the proton affinity of each potential basic site (N1, C3, and carbonyl O). The site with the highest calculated proton affinity corresponds to the most stable protonated form. researchgate.net
Medicinal Chemistry Perspectives and Future Research Directions
3-Benzoyl-2-methylindole as a Scaffold for Novel Drug Design
The indole (B1671886) ring system is a prominent and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.govsci-hub.se Within this class, this compound presents a unique and valuable framework for the design of novel therapeutic agents. Its structure, featuring a benzoyl group at the 3-position and a methyl group at the 2-position of the indole core, offers a versatile starting point for chemical modification and exploration of biological activity.
The indole nucleus itself is known to interact with a multitude of biological targets, and the specific substituents on the this compound scaffold further define its potential pharmacological profile. nih.gov The benzoyl group, with its ketone moiety, introduces polarity and a potential hydrogen bond acceptor, while the methyl group at the C2 position can influence the molecule's steric and electronic properties. Researchers utilize this scaffold as a building block for creating more complex heterocyclic compounds and analogues of natural products. The inherent reactivity of the indole ring, particularly at the N1 position, allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR). chim.it This strategic modification is central to harnessing the therapeutic potential of the this compound core.
The application of multicomponent reactions (MCRs) further enhances the utility of indole scaffolds like this compound in drug discovery. rsc.org MCRs allow for the rapid generation of diverse compound libraries from simple starting materials, accelerating the identification of new hit molecules. rsc.org By incorporating the this compound moiety into MCR-based synthetic strategies, medicinal chemists can efficiently explore a vast chemical space to identify novel drug candidates with improved properties. rsc.org
Strategies for Structural Optimization and Enhanced Pharmacological Profiles
The optimization of a lead compound is a critical step in drug discovery, aiming to enhance efficacy, improve pharmacokinetic properties (ADMET), and increase chemical accessibility. nih.gov For the this compound scaffold, several established medicinal chemistry strategies can be employed to refine its structure and augment its pharmacological profile.
One primary approach involves the direct chemical manipulation of functional groups. This can include:
Substitution on the Benzoyl Ring: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the phenyl ring of the benzoyl moiety can significantly impact the molecule's electronic distribution, lipophilicity, and binding interactions with target proteins.
Modification of the Indole Nitrogen (N1): The nitrogen atom of the indole ring is a common site for modification. Alkylation or acylation at this position can alter the compound's solubility, metabolic stability, and ability to form hydrogen bonds. chim.it For instance, the introduction of a benzyl (B1604629) group at the N1 position has been explored in various indole derivatives. nih.gov
Alterations at the C2-Methyl Group: While the methyl group at the C2 position is a defining feature, its replacement with other small alkyl chains or functional groups could modulate the compound's activity and selectivity. researchgate.net
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.gov For example, the ketone of the benzoyl group could be replaced with other linkers to explore different binding modes.
A second key strategy is the application of rational drug design techniques, which can be guided by computational methods such as molecular docking. researchgate.net These approaches help to visualize how derivatives of this compound might interact with the active site of a target enzyme or receptor, allowing for more targeted and efficient structural modifications. nih.govresearchgate.net
The following table summarizes potential structural modifications to the this compound scaffold and their intended effects on pharmacological properties.
| Modification Site | Potential Modification | Intended Pharmacological Effect | Supporting Rationale |
| Benzoyl Phenyl Ring | Halogenation, Nitration, Methoxy substitution | Altered lipophilicity, electronic properties, and target binding affinity. | Substituent effects can significantly influence biological activity. |
| Indole N1 Position | Benzylation, Acylation | Improved solubility, metabolic stability, and hydrogen bonding capacity. tandfonline.com | N1 substitution is a common strategy to modulate the properties of indole derivatives. chim.it |
| C2-Methyl Group | Replacement with other alkyl groups or functional groups | Modified steric and electronic properties, potentially leading to enhanced activity or selectivity. | Alterations at the C2 position can influence the overall conformation and target interaction. researchgate.net |
These optimization strategies, often used in combination, provide a roadmap for medicinal chemists to systematically refine the this compound scaffold, aiming to develop drug candidates with superior efficacy and drug-like properties.
Exploration of New Therapeutic Areas for this compound Derivatives
The versatility of the indole scaffold suggests that derivatives of this compound could be explored for a wide range of therapeutic applications. nih.govrsc.org While some research has pointed towards its potential in specific areas, a broader investigation into new therapeutic avenues is a promising direction for future research.
Anticancer Activity: Indole derivatives are well-represented among anticancer agents. mdpi.comresearchgate.net They can exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and pathways like p53. mdpi.com For example, certain indole derivatives have shown cytotoxic effects against breast cancer cell lines. Given this precedent, derivatives of this compound could be synthesized and screened for activity against various cancer cell lines, potentially leading to the discovery of novel oncology drug candidates. mdpi.comresearchgate.net
Antimicrobial and Antiviral Properties: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Indole-based compounds have demonstrated potent activity against a range of bacteria and fungi. dergipark.org.tr The structural features of this compound make it a candidate for derivatization to create new compounds with potential antimicrobial or antiviral effects. For instance, studies on related indole structures have shown that specific substitutions can lead to significant activity against various microbial strains. nih.gov
Anti-inflammatory Effects: Indomethacin (B1671933), a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole derivative. nih.gov This highlights the potential of the indole scaffold in developing agents that can modulate inflammatory pathways, such as the cyclooxygenase (COX) enzymes. nih.govtandfonline.com By designing and synthesizing analogues of this compound, it may be possible to identify compounds with potent and selective anti-inflammatory activity, potentially with improved side-effect profiles compared to existing drugs. tandfonline.com
The table below outlines potential therapeutic areas for this compound derivatives and the corresponding biological targets or mechanisms.
| Therapeutic Area | Potential Biological Target/Mechanism | Rationale based on Indole Chemistry |
| Oncology | Protein Kinase Inhibition, Tubulin Polymerization Inhibition, p53 Pathway Modulation | Many indole-based compounds exhibit potent anticancer activity through these mechanisms. mdpi.comresearchgate.net |
| Infectious Diseases | Inhibition of microbial enzymes, Disruption of microbial cell membranes | The indole scaffold is a known pharmacophore in antimicrobial drug discovery. nih.govdergipark.org.tr |
| Inflammation | Cyclooxygenase (COX) Enzyme Inhibition | The structure of the anti-inflammatory drug Indomethacin is based on an indole core. nih.govtandfonline.com |
| Neurodegenerative Diseases | Modulation of neurotransmitter receptors, Enzyme inhibition (e.g., cholinesterases) | Indole derivatives are being investigated for their potential in treating neurodegenerative disorders. nih.gov |
The exploration of these and other therapeutic areas could unlock the full potential of the this compound scaffold in medicinal chemistry.
Emerging Research Trends and Challenges in Indole-Based Medicinal Chemistry
The field of indole-based medicinal chemistry is continually evolving, driven by new synthetic methodologies, a deeper understanding of biological targets, and the persistent need for novel therapeutics. researchgate.net Several emerging trends are shaping the future of research in this area.
One significant trend is the focus on target-driven drug design . mdpi.com With an increasing number of validated biological targets, researchers are designing indole derivatives with high specificity to interact with a particular protein or pathway, aiming to maximize efficacy and minimize off-target effects. nih.gov This approach is heavily reliant on advances in structural biology and computational chemistry.
Another key trend is the development of novel synthetic methods . researchgate.net The creation of more efficient, atom-economical, and environmentally friendly ways to synthesize and functionalize the indole ring is crucial for generating diverse libraries of compounds for screening. rsc.org Multicomponent reactions (MCRs) and C-H activation strategies are examples of innovative approaches that are expanding the synthetic toolbox for medicinal chemists.
Despite the promise of indole-based drugs, several challenges remain. A primary challenge is overcoming drug resistance , particularly in the fields of oncology and infectious diseases. nih.gov This requires the development of compounds that act on novel targets or have multiple mechanisms of action. Another challenge is optimizing the pharmacokinetic properties of indole derivatives. While potent in vitro, some compounds may suffer from poor solubility, metabolic instability, or low bioavailability, hindering their clinical development. nih.gov Addressing these ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues is a critical aspect of modern drug design.
Furthermore, translating promising preclinical results into clinically successful drugs remains a major hurdle. researchgate.net The high attrition rate in drug development underscores the complexity of predicting human efficacy and safety based on laboratory studies. Future research will need to integrate advanced preclinical models and biomarker strategies to improve the predictive value of early-stage research. The continued exploration of the vast chemical space occupied by indole derivatives, coupled with innovative drug design and development strategies, holds significant promise for addressing unmet medical needs. researchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
